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Glyceryl 1,3-distearate-2-oleate - 2846-04-0

Glyceryl 1,3-distearate-2-oleate

Catalog Number: EVT-382701
CAS Number: 2846-04-0
Molecular Formula: C57H108O6
Molecular Weight: 889.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
  • Cocoa butter: SOS contributes to the unique melting properties of cocoa butter, desirable for chocolate production. []
  • Shea butter: Shea butter, derived from the nuts of the African shea tree, contains a considerable amount of SOS. [, , ]
  • Sal fat: Extracted from the seeds of the Sal tree (Shorea robusta), sal fat contains SOA (1,3-rac-stearoyl-arachidoyl-2-oleoylglycerol), a TAG structurally similar to SOS, sharing similar polymorphic behavior. []
  • Mango kernel fat: Mango kernels are a rich source of SOS, contributing to the fat's high oxidative stability. []
  • Bambangan kernel fat: This fat, derived from the Bambangan fruit (Mangifera pajang), also contains SOS as a major component, contributing to its potential as a cocoa butter alternative. []
Future Directions
  • Optimization of sustainable SOS production: Exploring alternative, sustainable sources of SOS, such as microbial production using engineered yeast, and optimizing existing enzymatic synthesis methods to enhance efficiency and reduce costs is crucial for future applications. [, ]

1,3-Dipalmitoyl-2-oleoyl glycerol (POP)

Relevance: Structurally, POP is closely related to Glyceryl 1,3-distearate-2-oleate (SOS), differing only in the fatty acid chains at the sn-1 and sn-3 positions. While SOS has stearic acid (C18:0) at these positions, POP has palmitic acid (C16:0). This difference in chain length significantly impacts their melting points, with POP having a lower melting point than SOS [, , ]. Research often investigates these two compounds together, exploring their synergistic effects on the crystallization and melting behavior of fat blends, especially in developing cocoa butter equivalents [, , , , ].

1-Palmitoyl-2-oleoyl-3-stearoyl glycerol (POS)

Relevance: POS serves as a structural link between Glyceryl 1,3-distearate-2-oleate (SOS) and POP. It possesses stearic acid at the sn-3 position like SOS and palmitic acid at the sn-1 position like POP [, , ]. Its presence in cocoa butter and cocoa butter equivalents highlights its importance in achieving desired physical properties. Studies often investigate POS alongside SOS and POP to understand their combined influence on fat crystallization, polymorphism, and melting behavior [, , , , ].

1,3-Distearoyl-2-linoleoyl-glycerol (SLS)

Relevance: SLS shares the same saturated fatty acid composition as Glyceryl 1,3-distearate-2-oleate (SOS) at the sn-1 and sn-3 positions, both possessing stearic acid [, ]. The difference lies in the sn-2 position, where SLS has a diunsaturated linoleic acid while SOS has a monounsaturated oleic acid. This difference impacts their oxidative stability, with SLS being more susceptible to oxidation due to the presence of two double bonds in linoleic acid [].

1,3-Distearoyl-2-linolenoyl-glycerol (SlnS)

Relevance: Like SLS, SlnS shares the commonality of two stearic acid chains with Glyceryl 1,3-distearate-2-oleate (SOS) at the sn-1 and sn-3 positions []. The presence of the triunsaturated linolenic acid at the sn-2 position differentiates SlnS from both SOS and SLS in terms of oxidative stability. It further emphasizes the impact of fatty acid unsaturation on the overall properties of triacylglycerols.

Triolein (OOO)

Relevance: Unlike the saturated stearic acid chains in Glyceryl 1,3-distearate-2-oleate (SOS), triolein possesses three unsaturated oleic acid chains []. This structural difference results in dramatically different physical properties. Triolein, with its lower melting point, exists as a liquid at room temperature, contrasting with the solid nature of SOS. These differences are essential considerations when formulating food products with specific textural properties.

1,3-Dibehenoyl-2-oleoylglycerol (BOB)

Relevance: BOB is structurally similar to Glyceryl 1,3-distearate-2-oleate (SOS), with both sharing oleic acid at the sn-2 position []. The primary difference lies in the longer behenic acid chains in BOB compared to the stearic acid chains in SOS. This difference in chain length translates to a much higher melting point for BOB compared to SOS. Consequently, BOB finds applications in specific areas like improving fat bloom stability in chocolate, highlighting the impact of fatty acid chain length on the functional properties of triacylglycerols [].

Overview

Glyceryl 1,3-distearate-2-oleate, also known as 1,3-distearoyl-2-oleoyl glycerol, is a triacylglycerol compound characterized by its unique structure, which consists of a glycerol backbone esterified with two stearic acid chains and one oleic acid chain. Specifically, the stearic acid molecules are attached at the first and third positions (sn-1 and sn-3), while the oleic acid is attached at the second position (sn-2) of the glycerol molecule. This specific arrangement imparts distinct physical and chemical properties to the compound, making it suitable for various applications in food science and pharmaceuticals.

Source

Glyceryl 1,3-distearate-2-oleate can be derived from natural sources such as vegetable oils that contain high levels of oleic and stearic acids. The compound is synthesized through chemical processes involving glycerol and fatty acids, typically stearic and oleic acids.

Classification

This compound falls under the category of triacylglycerols, which are esters formed from glycerol and three fatty acids. Triacylglycerols are significant in biological systems as they serve as energy storage molecules and play roles in cellular structure and function.

Synthesis Analysis

Methods

The synthesis of glyceryl 1,3-distearate-2-oleate can be achieved through various methods, primarily via esterification reactions. The most common method involves reacting glycerol with stearic acid and oleic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. This process facilitates the formation of ester bonds between the glycerol and fatty acids .

Technical Details:

  1. Esterification Reaction: The reaction typically requires heating the reactants to promote the formation of esters.
  2. Catalysis: Acid catalysts enhance the reaction rate by protonating the hydroxyl groups on glycerol, making them more reactive towards fatty acids.
  3. Purification: Post-synthesis, purification techniques such as molecular distillation may be employed to isolate glyceryl 1,3-distearate-2-oleate from unreacted starting materials and by-products.
Molecular Structure Analysis

Structure

The molecular formula of glyceryl 1,3-distearate-2-oleate is C57H108O6C_{57}H_{108}O_6, with a molecular weight of approximately 889.46 g mol889.46\text{ g mol}. The structural representation shows a glycerol backbone with two saturated stearoyl groups at positions one and three and one unsaturated oleoyl group at position two.

Data

The compound appears as a white to off-white solid with low melting characteristics. It exhibits slight solubility in chloroform and ethyl acetate but is generally insoluble in water due to its hydrophobic nature .

Chemical Reactions Analysis

Reactions

The primary chemical reaction involving glyceryl 1,3-distearate-2-oleate is hydrolysis, where it reacts with water to yield glycerol and free fatty acids:

Glyceryl 1 3 distearate 2 oleate+H2OGlycerol+Stearic Acid+Oleic Acid\text{Glyceryl 1 3 distearate 2 oleate}+\text{H}_2\text{O}\rightarrow \text{Glycerol}+\text{Stearic Acid}+\text{Oleic Acid}

This reaction is significant in both biological systems (e.g., lipid metabolism) and industrial processes (e.g., biodiesel production).

Technical Details:

  1. Hydrolysis Conditions: Hydrolysis can occur under acidic or basic conditions, often catalyzed by lipases in biological systems.
  2. Oxidation Reactions: The compound may also undergo oxidation reactions leading to the formation of various oxidation products depending on environmental conditions.
Mechanism of Action

Process

Glyceryl 1,3-distearate-2-oleate has been shown to enhance the phagocytic function of immune cells in experimental studies. This action likely occurs through interactions with cell membranes or signaling pathways involved in immune responses.

Data

Research indicates that administration of this compound increases phagocytosis in reticulo-endothelial cells in mice, suggesting potential applications in immunotherapy or as an adjuvant in vaccine formulations.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white solid
  • Melting Point: High melting point due to the presence of saturated fatty acids
  • Solubility: Slightly soluble in organic solvents like chloroform; insoluble in water
  • Storage Conditions: Best stored at low temperatures (−20°C) to maintain stability .

Chemical Properties

The compound is stable under normal conditions but may undergo hydrolysis or oxidation when exposed to moisture or air over time.

Applications

Glyceryl 1,3-distearate-2-oleate has several notable applications:

  1. Pharmaceuticals: Its ability to form self-assembling structures makes it a candidate for drug delivery systems.
  2. Food Industry: Used as an emulsifier due to its stabilizing properties.
  3. Biochemical Research: Serves as a model compound for studying lipid biochemistry and triacylglycerol behavior.
  4. Cosmetics: Utilized for its emulsifying properties in various cosmetic formulations .
Introduction to Glyceryl 1,3-Distearate-2-Oleate

Chemical Identity and Nomenclature

Glyceryl 1,3-distearate-2-oleate belongs to the triacylglycerol lipid class, systematically defined by its esterification pattern. Its molecular formula is C57H108O6, with a molecular weight of 889.46 g/mol [1] [6]. The systematic IUPAC name is [3-octadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] octadecanoate, precisely describing the ester bonds and the cis configuration of the oleate double bond at carbon 9 [7]. This compound exhibits one E/Z center due to the olefinic bond in the oleic acid moiety, contributing to its stereoisomerism [1].

Table 1: Standard Nomenclature and Identifiers for Glyceryl 1,3-Distearate-2-Oleate

Nomenclature TypeDesignation
Systematic Name[3-octadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] octadecanoate
Common Synonyms1,3-Distearoyl-2-oleoyl-rac-glycerol; 1,3-Distearo-2-olein; StOSt; Glyceryl distearate oleate
CAS Registry Number2846-04-0
UNII Identifier4KE1Y9738S
Empirical FormulaC57H108O6
Linear SMILESCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCC\C=C/CCCCCCCC
InChI KeyRBLADLVPSYELCA-IKPAITLHSA-N

The molecular structure features a glycerol backbone where the primary hydroxyl groups (sn-1 and sn-3 positions) are esterified with stearic acid (C18:0), a saturated 18-carbon fatty acid. The secondary hydroxyl group (sn-2 position) is esterified with oleic acid (C18:1Δ9cis), an 18-carbon monounsaturated fatty acid with a cis double bond between carbons 9 and 10 [1] [7]. This specific regiochemistry profoundly influences the compound's physical behavior, including melting point and crystallinity. The sn-2 placement of the unsaturated chain creates a molecular "kink" that disrupts crystalline packing efficiency compared to fully saturated analogs, resulting in a lower melting point range of 40.5–42.5°C [6] [7].

Table 2: Fundamental Physicochemical Properties

PropertyValueMeasurement Conditions
Molecular Weight889.46 g/mol-
Physical StateWhite to off-white solidRoom temperature
Melting Point40.5–42.5°C-
SolubilitySlightly soluble in chloroform, ethyl acetateRoom temperature
LogP (Estimated)24.749 (est)-
Lipid ClassificationSymmetrical mixed-acid triacylglycerol-
Critical Functional GroupsEster bonds (x3), alkenyl group (Z-configuration)-

The compound’s isomeric SMILES notation explicitly represents the cis configuration of the oleate double bond using the "/C=C/" notation: CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC [7]. This stereochemical detail is functionally significant because the cis configuration introduces a 30-degree bend in the acyl chain, preventing efficient molecular packing and thereby lowering the melting temperature compared to triglycerides with saturated chains or trans isomers. This molecular "bend" enables the compound to remain semi-solid at physiological temperatures, a property exploited in cocoa butter substitutes [1] [6].

Historical Context in Lipid Research

The investigation of glyceryl 1,3-distearate-2-oleate has paralleled key developments in lipid chemistry, particularly in the differentiation of triglyceride regioisomers. Early lipid research (pre-1960s) treated triglycerides as classes without positional distinction, limiting understanding of their metabolic fate and physical properties. The identification and isolation of StOSt marked a pivotal shift toward recognizing regiospecificity’s functional significance. Initial isolation from natural sources like cocoa butter faced technological hurdles due to the compound’s structural similarity to other symmetric monounsaturated triglycerides. Researchers employed laborious fractional crystallization and countercurrent distribution techniques, yielding only milligram quantities of isomerically pure material [6].

The 1970s witnessed analytical breakthroughs with the advent of chromatographic methods capable of resolving positional isomers. Silver-ion chromatography exploited the differential complexation of silver ions with the sn-2 olefinic bond, enabling separation of StOSt from its asymmetric isomers (StStO, OStSt). This technique confirmed the predominance of saturated-unsaturated-saturated (SUS) triglycerides like StOSt in cocoa butter and shea butter, correlating regiospecificity with the sharp melting behavior desirable in confectionery fats [6]. Nuclear magnetic resonance (NMR) spectroscopy further enabled non-destructive structural verification, with 13C-NMR distinguishing carbonyl carbon shifts between sn-1/3 and sn-2 esters and olefinic carbon resonances confirming cis geometry [5].

The most transformative analytical advance emerged in the 1990s with electrospray ionization mass spectrometry (ESI-MS) coupled with low-energy collisionally activated dissociation (CAD). This technique enabled precise structural characterization of lithiated adducts ([M + Li]+) of triacylglycerols. Tandem MS spectra revealed fragment ions specific to the combined loss of the sn-1 and sn-3 substituents, always involving the sn-2 substituent. Diagnostic ions like [M + Li − (RnCO2H)]+ and [M + Li − (RnCO2Li)]+ permitted unambiguous assignment of fatty acid masses and their positions. This method robustly identified the sn-2 substituent through combined elimination products involving adjacent fatty acids, a fragmentation pathway never observed for non-adjacent chains. These analytical innovations transformed StOSt from a chemical curiosity into a well-characterized model system for studying regiospecific effects in lipid matrices [5].

Synthetic accessibility evolved alongside analytical capabilities. Early chemical synthesis via direct esterification suffered from poor regioselectivity and required protecting group strategies. The early 2000s saw enzymatic synthesis emerge as a practical route, leveraging 1,3-regiospecific lipases (e.g., from Rhizomucor miehei) to catalyze esterification of glycerol with stearic acid, followed by selective introduction of oleic acid at the sn-2 position. This biocatalytic approach enabled gram-scale production of high-purity StOSt (>99%), facilitating expanded research into its functional properties and applications beyond what was possible with naturally isolated material [7].

Role in Natural and Synthetic Triglyceride Systems

In natural systems, glyceryl 1,3-distearate-2-oleate occurs predominantly in seed fats associated with tropical and subtropical plants. Shea nut butter (Vitellaria paradoxa) contains 25-40% StOSt, while sal fat (Shorea robusta) and mango kernel fat (Mangifera indica) contain 15-25% and 10-20%, respectively. Its highest natural concentration occurs in illipe butter (Shorea stenoptera), approaching 40-50% composition. This non-random distribution reflects evolutionary adaptation: the SUS configuration provides metabolic energy storage while maintaining fluidity at physiological temperatures. The sn-2 placement of unsaturated oleic acid enhances enzymatic accessibility during lipolysis, while the saturated sn-1,3 positions promote stable crystalline networks that protect lipid droplets in seeds [1] [6].

Cocoa butter’s physical properties—sharp melting near body temperature and stable polymorphism—derive substantially from its high StOSt content (approximately 25-30%). Industrial cocoa butter equivalents (CBEs) therefore prioritize StOSt enrichment. High-oleic safflower or sunflower oils serve as primary feedstocks for commercial StOSt production. Through enzymatic interesterification and fractionation, these oils yield triglyceride fractions with >80% StOSt content. The resulting fats mimic cocoa butter’s melting profile and crystallization kinetics, serving as cost-effective, temperature-stable alternatives in confectionery applications. This technological substitution exemplifies how regiospecific triglycerides can be engineered for functionality beyond natural abundance [1] [6].

Beyond food science, synthetic StOSt enables advanced material design. Its amphiphilic character—arising from the saturated/unsaturated dichotomy—facilitates self-assembly into lyotropic liquid crystalline phases. In pharmaceutical technology, these mesophases serve as sustained-release matrices for hydrophobic active ingredients. Research demonstrates that StOSt-based nanoparticles exhibit enhanced lymphatic drug transport compared to triglycerides with randomized fatty acid placement, attributed to preferential sn-2 monoacylglycerol formation during digestion. This pathway bypasses first-pass metabolism, improving bioavailability for lipophilic drugs like antiretrovirals and immunosuppressants [7].

Emerging biomedical research reveals unexpected biological activities beyond nutritional and structural roles. In vitro studies indicate that StOSt modulates immune cell function, specifically enhancing phagocytic activity in macrophages at concentrations above 10 μM. Though the precise mechanism remains under investigation, preliminary evidence suggests interaction with peroxisome proliferator-activated receptors (PPARs), nuclear receptors regulating lipid metabolism and inflammation. Additionally, StOSt serves as a substrate analog in studying enzymes with sn-2 specificity, including pancreatic lipase and diacylglycerol acyltransferase (DGAT). Its symmetrical structure helps elucidate steric constraints within enzyme active sites, informing inhibitor design for metabolic disorders [7].

Table 3: Key Functional Roles in Natural and Engineered Systems

System TypeFunctional RoleStructural BasisApplications/Research
Natural Seed FatsEnergy storage with temperature stabilitySUS configuration enables dense crystal packing while maintaining fluidityBotanical lipidomics; Plant adaptation studies
Cocoa Butter EquivalentsMimicking melting profile and polymorphismRegiospecificity dictates β-3 crystal formationConfectionery fats; Chocolate manufacturing
Drug Delivery SystemsLymphatic transport enhancementsn-2 monoacylglycerol formation during digestionNanoparticles for antiretroviral delivery
Biochemical ResearchEnzyme substrate specificity probeStereospecific positioning of ester bondsLipase kinetics; DGAT inhibition studies
Immunomodulation StudiesPhagocytosis activationPutative PPAR interactionMacrophage function research

The compound’s chemical reactivity centers on ester hydrolysis and double bond transformations. Alkaline hydrolysis yields glycerol, sodium stearate, and sodium cis-9-octadecenoate, while enzymatic hydrolysis (e.g., via pancreatic lipase) selectively cleaves sn-1,3 positions, producing 2-monoolein and free stearic acid. Hydrogenation saturates the oleate double bond, converting StOSt to fully saturated tristearin (StStSt), dramatically altering melting behavior from 41°C to 72°C. Oxidation at the allylic positions generates hydroperoxides and secondary degradation products, though this susceptibility is mitigated in crystalline matrices where the unsaturated moiety is sterically shielded. These reactions underpin both metabolic fate and industrial processing considerations [5] [7].

Table 4: Structurally Related Triacylglycerols and Comparative Attributes

Compound NameMolecular StructureKey Differentiating Properties
Glyceryl Tristearate (StStSt)C57H110O6; Three stearic acidsHigher melting point (72°C); Fully saturated; Brittle crystalline structure
Glyceryl Trioleate (OOO)C57H104O6; Three oleic acidsLiquid at room temperature; Lower oxidative stability; No defined polymorphism
Glyceryl 1,2-Distearate-3-oleate (StStO)C57H108O6; Stearic at sn-1,2; Oleic at sn-3Asymmetric structure; Different crystallization kinetics; Lower melting enthalpy
Glyceryl 1,3-Dioleate-2-stearate (OStO)C57H108O6; Oleic at sn-1,3; Stearic at sn-2Higher plasticity range; Distinct polymorphic forms (β′ vs β)
Glyceryl 1,3-Distearate-2-oleate (StOSt)C57H108O6; Stearic at sn-1,3; Oleic at sn-2Sharp melting profile; Stable β-3 crystals; Metabolic generation of sn-2 monoolein

Properties

CAS Number

2846-04-0

Product Name

Glyceryl 1,3-distearate-2-oleate

IUPAC Name

[3-octadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] octadecanoate

Molecular Formula

C57H108O6

Molecular Weight

889.5 g/mol

InChI

InChI=1S/C57H108O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h27,30,54H,4-26,28-29,31-53H2,1-3H3/b30-27-

InChI Key

RBLADLVPSYELCA-IKPAITLHSA-N

SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC

Synonyms

(Z)-9-Octadecenoic Acid 2-[(1-Oxooctadecyl)oxy]-1-[[(1-oxooctadecyl)oxy]methyl]ethyl Ester; 1,3-Di-O-stearoyl-2-O-oleoylglycerol; 1,3-Distearo-2-olein; 1,3-Distearoyl-2-olein; 1,3-Distearoyl-2-oleoylglycerol; 1,3-Distearyl-2-oleylglycerol; 2-Oleo-1,3

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC

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